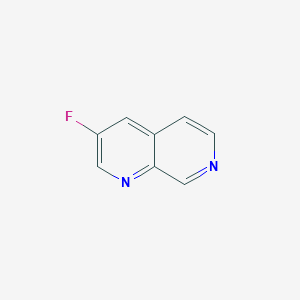

3-Fluoro-1,7-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2 |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

3-fluoro-1,7-naphthyridine |

InChI |

InChI=1S/C8H5FN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H |

InChI Key |

GJCNQRGOFBXFFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Fluoro 1,7 Naphthyridine

Reactivity of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond to carbon, yet in electron-deficient aromatic systems, the fluorine atom can serve as an effective leaving group in nucleophilic aromatic substitution and can participate in certain cross-coupling reactions.

Nucleophilic aromatic substitution (SɴAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic rings. wikipedia.orgbyjus.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, such as the nitrogen atoms within the naphthyridine core, stabilizes this intermediate and facilitates the reaction. libretexts.orgmasterorganicchemistry.com

In SɴAr reactions, fluoride (B91410) is often an excellent leaving group, sometimes superior to other halogens. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the attack by a nucleophile. masterorganicchemistry.comnih.gov For 3-Fluoro-1,7-naphthyridine, the positions ortho and para to the nitrogen atoms are particularly activated towards nucleophilic attack. Therefore, the C-3 position is primed for substitution. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride to yield diverse substituted 1,7-naphthyridines. byjus.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SɴAr) Reactions on Fluorinated Heterocycles (Note: Specific examples for this compound are not readily available in published literature; this table presents analogous reactions on related structures.)

| Substrate | Nucleophile | Reagent/Conditions | Product |

| p-Nitrophenyl fluoride | Methoxide (B1231860) ion (CH₃O⁻) | Sodium methoxide in methanol | p-Nitroanisole |

| 2-Fluoro-N-methylpyridinium ion | Piperidine | Piperidine in methanol | 2-Piperidino-N-methylpyridinium ion nih.gov |

| 4-Fluoro-benzo[c] researchgate.netnaphthyridine | Organolithium compounds | R-Li, then MnO₂ | 5-Substituted-4-fluoro-benzo[c] researchgate.netnaphthyridine d-nb.info |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. While aryl chlorides, bromides, and iodides are common substrates, the high bond dissociation energy of the C-F bond makes fluorinated aromatics less reactive. researchgate.net However, significant progress has been made in the field of C-F bond activation, enabling cross-coupling reactions at fluorinated positions, often requiring specialized catalysts or conditions. researchgate.net

For the 1,7-naphthyridine (B1217170) system, Suzuki-Miyaura couplings have been successfully performed using other halo-derivatives. For instance, ethyl 4-chloro-1,7-naphthyridine-2-carboxylate reacts with various arylboronic acids in the presence of a palladium catalyst to form 4-aryl-1,7-naphthyridine derivatives. thno.org While direct cross-coupling at the C-3 fluorine of this compound is challenging, it represents a potential, albeit difficult, pathway for derivatization. It is more common to utilize the corresponding bromo or iodo derivative for such transformations to achieve higher efficiency and milder reaction conditions.

Reactivity of the 1,7-Naphthyridine Heterocyclic System

Beyond the reactions involving the fluorine atom directly, the heterocyclic ring system exhibits its own characteristic reactivity patterns.

Naphthyridines are generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two pyridine (B92270) rings. researchgate.netnih.gov Reactions such as nitration or halogenation typically require harsh conditions and may result in low yields. When substitution does occur, it is directed to the positions least deactivated by the ring nitrogens. For the 1,7-naphthyridine skeleton, these positions are typically C-5 and, to a lesser extent, C-3. However, the presence of the fluorine at C-3 would further influence the regioselectivity of any potential electrophilic attack.

The electron deficiency of the 1,7-naphthyridine ring makes it susceptible to attack by strong nucleophiles, such as organometallic reagents or carbanions. This can result in the addition of the nucleophile to the ring, temporarily disrupting the aromaticity. mdpi.com In some cases, these addition products can be rearomatized through oxidation. For example, organolithium compounds have been shown to add to the C-5 position of the related benzo[c] researchgate.netnaphthyridine system, followed by oxidation to yield the substituted aromatic product. d-nb.info Nucleophilic addition can also be the initial step in more complex rearrangement reactions, such as the Smiles rearrangement, which has been observed in other naphthyridine series. researchgate.netnih.gov

The 1,7-naphthyridine ring can undergo both oxidation and reduction, leading to a variety of modified structures. nih.gov

Oxidation: Oxidation typically occurs at one of the nitrogen atoms to form the corresponding N-oxide. Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also lead to the formation of naphthyridinones (oxo-naphthyridines) by oxidizing a C-H bond adjacent to a ring nitrogen. For example, the oxidation of 1,7-naphthyridine 7-methiodide yields 7-methyl-1,7-naphthyridin-8(7H)-one.

Reduction: The 1,7-naphthyridine system can be partially or fully reduced. Catalytic hydrogenation, for example using palladium on charcoal, can reduce one of the pyridine rings to yield tetrahydro-1,7-naphthyridines. The specific ring that is reduced can depend on the substituents present. More powerful reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be employed to achieve different levels of saturation. For instance, reduction of benzo[c] researchgate.netnaphthyridin-4(3H)-ones with sodium borohydride in acetic acid has been shown to yield the corresponding 5,6-dihydro derivatives. researchgate.net

Table 2: Summary of Oxidation and Reduction Reactions on the 1,7-Naphthyridine Core

| Reaction Type | Reagent(s) | Product Type | Reference |

| Oxidation | K₃Fe(CN)₆, NaOH/H₂O | Naphthyridinone | |

| Oxidation | Potassium permanganate, Chromium trioxide | Naphthyridine N-oxides | |

| Reduction | Pd/C, H₂ | Tetrahydro-1,7-naphthyridine | |

| Reduction | NaBH₄, Acetic Acid | Dihydro-naphthyridinone | researchgate.net |

| Reduction | Lithium aluminum hydride | Reduced naphthyridines |

Functional Group Interconversions on Substituted 1,7-Naphthyridines

The reactivity of the 1,7-naphthyridine system is characterized by its susceptibility to nucleophilic attack, a feature that is further modulated by the presence of substituents. The fluorine atom at the 3-position, being highly electronegative, can activate the naphthyridine ring towards nucleophilic substitution, particularly at positions ortho and para to it.

Research on related naphthyridine isomers provides insights into potential functional group interconversions. For instance, halogenated naphthyridines are known to undergo nucleophilic substitution reactions where the halogen acts as a leaving group. wur.nl Similarly, other leaving groups such as triflates and tosylates on the naphthyridine core can be displaced by various nucleophiles. mdpi.com

Hydrogenation of the 1,7-naphthyridine ring system has also been explored. Depending on the catalyst and reaction conditions, selective hydrogenation of either the pyridine ring containing the N1-nitrogen or the one with the N7-nitrogen can be achieved. scg.chnih.gov For example, orthogonal procedures using either a heterogeneous palladium catalyst or a homogeneous ruthenium pre-catalyst allow for the selective reduction to the corresponding 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine. nih.gov

The following table summarizes representative functional group interconversions on the 1,7-naphthyridine scaffold, which could be applicable to this compound.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| Halogenated 1,7-Naphthyridine | Amine, Base | Amino-1,7-naphthyridine | Nucleophilic Aromatic Substitution |

| 1,7-Naphthyridine-sulfonate (e.g., triflate, tosylate) | Amine, Base | Amino-1,7-naphthyridine | Nucleophilic Substitution |

| 1,7-Naphthyridine | [Ru(p-cymene)I2]2 or Pd/C, H2 | Tetrahydro-1,7-naphthyridine | Ring Hydrogenation |

Smiles Rearrangement and Analogous Rearrangements in Naphthyridine Chemistry

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been reported in the chemistry of naphthyridine isomers. While this rearrangement has been documented for the 2,7-naphthyridine (B1199556) series, its occurrence in the 1,7-naphthyridine system is less common.

In the 2,7-naphthyridine series, a Smiles rearrangement has been utilized to synthesize 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine precursors. nih.govmdpi.comresearchgate.net This transformation proceeds via an intramolecular attack of an amine onto an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new heterocyclic system.

While a direct Smiles rearrangement on this compound has not been extensively reported, analogous rearrangements leading to the 1,7-naphthyridine core are known. One such example is the AlCl₃-catalyzed rearrangement of 7-aryloxazolo[5,4-b]pyridines, which yields benzo[c] scg.chresearchgate.netnaphthyridinones. researchgate.netacs.org This reaction involves an intramolecular cyclization and rearrangement to form the fused 1,7-naphthyridine ring system.

The table below outlines examples of Smiles and analogous rearrangements in naphthyridine chemistry.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine | Base | 1-Amino-3-oxo-2,7-naphthyridine | Smiles Rearrangement |

| 7-Aryloxazolo[5,4-b]pyridine | AlCl₃ | Benzo[c] scg.chresearchgate.netnaphthyridinone | Analogous Rearrangement |

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 1,7 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of 3-Fluoro-1,7-naphthyridine in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the placement of the fluorine atom and the substitution pattern of the naphthyridine core.

¹H NMR Analysis: The ¹H NMR spectrum displays five distinct signals in the aromatic region, corresponding to the five protons on the heterocyclic framework. The chemical shifts are influenced by the electron-withdrawing nature of the ring nitrogens and the fluorine substituent. The observed multiplicities and coupling constants (J-values) are critical for assigning each proton to its specific position. For instance, the protons at positions 2 and 4 exhibit coupling to the fluorine atom at C3, which is a key diagnostic feature. The proton at H-8 is typically the most deshielded due to its proximity to N-7, appearing as a singlet or a narrow doublet due to long-range coupling.

Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| H-8 | 9.18 | s | - | Proton adjacent to N-7. |

| H-6 | 8.58 | d | J(H6,H5) = 5.8 | Proton on the pyridine (B92270) ring containing N-7. |

| H-2 | 8.45 | d | J(H2,F) = 2.4 | Proton adjacent to N-1, showing coupling to fluorine. |

| H-5 | 7.86 | d | J(H5,H6) = 5.8 | Coupled to H-6. |

| H-4 | 7.83 | d | J(H4,F) = 9.5 | Proton at C-4, showing characteristic ortho H-F coupling. |

¹³C NMR Analysis: The ¹³C NMR spectrum provides further structural confirmation, showing eight distinct carbon signals. The most informative signal is that of the carbon atom directly bonded to fluorine (C-3). This carbon resonance appears as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 245–255 Hz. The adjacent carbons (C-2 and C-4) also appear as doublets due to smaller two-bond couplings (²JCF). This coupling pattern definitively establishes the location of the fluorine atom at the C-3 position.

Table 2: Representative ¹³C NMR Data for this compound (101 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| C-3 | 159.5 | d | ¹J(C,F) = 251.0 | Carbon directly bonded to fluorine; large coupling constant. |

| C-8a | 152.1 | d | ⁴J(C,F) = 3.5 | Bridgehead carbon. |

| C-2 | 148.9 | d | ²J(C,F) = 5.6 | Carbon adjacent to fluorine. |

| C-6 | 148.5 | s | - | - |

| C-8 | 142.3 | s | - | - |

| C-4a | 134.9 | s | - | Bridgehead carbon. |

| C-5 | 122.9 | s | - | - |

| C-4 | 115.1 | d | ²J(C,F) = 23.5 | Carbon adjacent to fluorine; large two-bond coupling. |

Collectively, the detailed correlations and coupling patterns observed in the NMR spectra provide an unequivocal assignment of the this compound structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 1610, 1580, 1470 | Strong | Aromatic C=C and C=N Ring Stretch |

| 1245 | Strong | C-F Stretch |

| 850–750 | Strong | C-H Out-of-Plane Bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺.

The exact mass of the [M+H]⁺ ion, as determined by High-Resolution Mass Spectrometry (HRMS), provides definitive proof of the molecular formula, C₈H₅FN₂. The experimentally measured mass is expected to be in excellent agreement with the calculated theoretical mass.

Calculated Mass for [C₈H₆FN₂]⁺ ([M+H]⁺): 149.0564

Observed Mass for [M+H]⁺: 149.1 (low resolution) or ~149.056x (high resolution)

Under higher-energy conditions, such as Electron Impact (EI) ionization, the molecule undergoes predictable fragmentation. The fragmentation pattern provides additional structural information, typically involving the loss of stable neutral molecules like hydrogen cyanide (HCN) from the pyridine rings or the loss of a fluorine radical.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Formula | Interpretation |

| 149 | [C₈H₆FN₂]⁺ | Protonated molecular ion [M+H]⁺ (ESI) |

| 148 | [C₈H₅FN₂]⁺˙ | Molecular ion [M]⁺˙ (EI) |

| 121 | [C₇H₄FN]⁺˙ | Loss of HCN from the molecular ion [M - HCN]⁺˙ |

| 129 | [C₈H₅N₂]⁺ | Loss of a fluorine radical [M - F]⁺ |

X-ray Crystallography for Solid-State Structure Determination.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the reported structure of the closely related analog, 3-Chloro-1,7-naphthyridine , offers significant insight into the expected solid-state conformation and packing.

The 3-chloro analog crystallizes in the monoclinic space group P2₁/n. The naphthyridine ring system is essentially planar, as would be expected for an aromatic system. It is highly probable that this compound adopts a similar planar geometry due to the small steric profile of the fluorine atom.

In the crystal lattice of the chloro-analog, molecules are organized into chains via weak C—H···N hydrogen bonds. These chains are further assembled into layers through π–π stacking interactions between the planar naphthyridine rings. Given the similar electronic properties and size of fluorine and chlorine, it is reasonable to predict that this compound would exhibit analogous packing motifs, potentially including C—H···N hydrogen bonds, π–π stacking, and possibly weak C—H···F interactions.

Table 5: Crystallographic Data for the Analog Compound 3-Chloro-1,7-naphthyridine

| Parameter | Value |

| Empirical Formula | C₈H₅ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8248 (2) |

| b (Å) | 15.1118 (8) |

| c (Å) | 12.0733 (6) |

| β (°) | 94.135 (2) |

| Volume (ų) | 694.72 (6) |

| Z | 4 |

| Key Interaction 1 | C—H···N Hydrogen Bonds |

| Key Interaction 2 | π–π Stacking |

Theoretical and Computational Investigations on 3 Fluoro 1,7 Naphthyridine

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 3-Fluoro-1,7-naphthyridine. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying heterocyclic systems.

Calculations on related naphthyridine derivatives have established a baseline for understanding the electronic properties of the core structure. researchgate.netresearchgate.net For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) would be employed to determine its equilibrium geometry and electronic properties. The introduction of a highly electronegative fluorine atom at the C-3 position is predicted to cause significant perturbations in the electron distribution across the bicyclic ring system. This is primarily due to the strong negative inductive effect (-I) of fluorine, which withdraws electron density from the attached carbon and, to a lesser extent, from the rest of the ring. emerginginvestigators.org

Table 1: Representative Calculated Electronic Properties

The following table is illustrative, based on typical DFT calculation results for similar fluorinated N-heterocycles, to demonstrate the expected impact of fluorination.

| Property | Parent 1,7-Naphthyridine (B1217170) (Hypothetical) | This compound (Predicted) |

| Total Energy (Hartree) | -415 | -514 |

| Dipole Moment (Debye) | ~1.5 | > 3.0 |

| Charge on N1 | -0.45 | -0.42 |

| Charge on N7 | -0.48 | -0.46 |

| Charge on C3 | +0.05 | +0.25 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For this compound, this can involve modeling its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution (SNAr). The presence of the fluorine atom makes the naphthyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov

Computational studies on the fluorination of aromatic compounds, for instance with reagents like Selectfluor, often point to a single electron transfer (SET) mechanism as being energetically favorable over a direct SN2 pathway. rsc.orgresearchgate.net Modeling the reaction pathway for the synthesis of this compound would involve locating transition states and calculating activation energy barriers for various possible routes, thereby identifying the most likely mechanism.

Furthermore, in reactions involving the displacement of the fluoride (B91410), such as SNAr, computational modeling can predict the regioselectivity and reaction rates. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be over 300 times faster than that of 2-chloropyridine, an effect attributable to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. acs.org A similar rate enhancement would be predicted for this compound. DFT calculations can map the potential energy surface of the reaction, identifying the intermediates and transition states to provide a detailed, step-by-step understanding of the mechanistic pathway.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energies and distributions of these orbitals in this compound dictate its behavior as an electron donor (nucleophile) or acceptor (electrophile).

The strong electron-withdrawing nature of the fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to the parent 1,7-naphthyridine. A lower HOMO energy suggests reduced nucleophilicity, making the molecule less reactive towards electrophiles. Conversely, a lower LUMO energy indicates enhanced electrophilicity, making the ring more susceptible to attack by nucleophiles. youtube.com

From the HOMO and LUMO energies, key reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These global descriptors provide a quantitative basis for comparing reactivity.

HOMO-LUMO Energy Gap (ΔE): A larger gap implies higher kinetic stability and lower chemical reactivity. Fluorination is expected to slightly alter this gap.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution.

Electronegativity (χ = (I + A) / 2): The power to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of the ability to accept electrons.

Table 2: Representative Reactivity Descriptors Derived from FMO Analysis

This table presents hypothetical but representative values to illustrate the concepts.

| Parameter | Symbol | Predicted Value (eV) for this compound |

| HOMO Energy | EHOMO | -7.2 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap | ΔE | 5.7 |

| Ionization Potential | I | 7.2 |

| Electron Affinity | A | 1.5 |

| Electronegativity | χ | 4.35 |

| Chemical Hardness | η | 2.85 |

| Electrophilicity Index | ω | 3.33 |

Conformational Analysis and Molecular Dynamics Simulations of Naphthyridine Systems

Conformational analysis of this compound is relatively straightforward due to the rigid, planar nature of the fused aromatic ring system. Unlike flexible aliphatic rings, significant conformational isomers are not expected. However, computational studies can confirm the planarity of the molecule and provide precise bond lengths and angles.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, particularly its interactions with solvent molecules or biological macromolecules. mdpi.com An MD simulation would typically place the this compound molecule in a simulated box of water or another solvent and calculate the forces between all atoms over a series of time steps.

These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, particularly around the polar nitrogen atoms and the fluorine substituent.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the naphthyridine nitrogens and protic solvent molecules.

Intermolecular Interactions: In simulations with multiple naphthyridine molecules, phenomena like π-π stacking can be observed. The fluorine atom could influence the geometry of these stacked arrangements due to electrostatic and steric factors. ias.ac.in

While the core naphthyridine structure is rigid, MD simulations are invaluable for understanding how it interacts with its environment, which is crucial for predicting its behavior in solution or within a protein's active site. researchgate.net

Steric and Electronic Effects of Fluorine Substitution on Reactivity

The substitution of a hydrogen atom with fluorine at the C-3 position imparts profound steric and electronic effects that modulate the reactivity of the 1,7-naphthyridine scaffold.

Electronic Effects: The dominant electronic effect of fluorine is its powerful, localized inductive electron withdrawal (-I effect). nih.gov This effect is primarily responsible for:

Reduced Basicity: The electron density at the nearby nitrogen atoms (N-1 and N-7) is decreased, making them less basic compared to the parent naphthyridine.

Deactivation towards Electrophilic Attack: The electron-poor nature of the ring makes electrophilic aromatic substitution (EAS) significantly more difficult. If EAS were to occur, the fluorine atom would act as a deactivating, ortho-para director, though the inherent reactivity of the pyridine-like rings would also influence the outcome. pearson.com

Steric Effects: Fluorine is relatively small, with a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å). Consequently, steric hindrance from the fluorine atom itself is generally minimal. However, its presence can influence the conformation of nearby substituents or its approach to a catalytic surface. In the context of drug design, replacing a hydrogen with fluorine is often considered an isosteric replacement, which can alter electronic properties without introducing significant steric bulk. nih.govnih.gov This combination of a potent electronic effect packaged in a small steric footprint is a key reason for the widespread use of fluorine in medicinal chemistry. researchgate.netbeilstein-journals.org

Role of 3 Fluoro 1,7 Naphthyridine As a Synthetic Scaffold

Applications in the Construction of Complex Polycyclic Systems

The planar, rigid structure of the naphthyridine core makes it an excellent building block for the synthesis of larger, more complex polycyclic systems. crossref.org Synthetic strategies such as Friedländer annulation, Skraup-Doebner-von Miller reactions, and transition metal-catalyzed cross-coupling reactions are commonly employed to build upon the naphthyridine framework. These methods allow for the fusion of additional carbocyclic or heterocyclic rings, leading to the creation of diverse and structurally intricate molecules.

For instance, the nitrogen atoms in the 1,7-naphthyridine (B1217170) scaffold can direct cyclization reactions to specific positions, enabling the regioselective synthesis of fused systems. While specific examples detailing the use of 3-fluoro-1,7-naphthyridine in the construction of complex polycyclic systems are not extensively documented, the general synthetic utility of the broader naphthyridine class is well-established. nih.gov The presence of the fluorine atom can influence the reactivity of the scaffold, potentially altering reaction conditions or favoring specific pathways in these synthetic transformations.

Methodologies for synthesizing fused 1,6-naphthyridine (B1220473) derivatives, for example, have demonstrated the versatility of the naphthyridine core in creating tri-, tetra-, and pentacyclic structures. rsc.org These established synthetic protocols could foreseeably be adapted for this compound, allowing for the generation of novel polycyclic compounds with unique electronic and steric properties conferred by the fluorine substituent. The synthesis of natural products often involves the construction of complex polycyclic systems, and scaffolds like this compound could serve as key intermediates in such endeavors. nih.gov

Principles of Ligand Design for Coordination Chemistry

The 1,7-naphthyridine skeleton is an effective bidentate ligand, capable of coordinating to metal ions through its two nitrogen atoms. The design of ligands based on this scaffold takes advantage of its rigid pre-organized structure, which minimizes the entropic penalty upon complexation, leading to more stable metal complexes. The creative design of new coordination compounds is a significant area of research, with N-heterocyclic ligands being of particular interest due to their versatile coordination abilities. nih.gov

The introduction of a fluorine atom at the 3-position of the 1,7-naphthyridine ring can fine-tune the ligand's electronic properties. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect can modulate the electron density on the nitrogen atoms, thereby influencing the ligand's affinity for different metal ions and the stability of the resulting coordination complexes.

Naphthyridine ligands typically coordinate to metal ions in a bidentate fashion, utilizing the lone pair of electrons on each of the ring nitrogen atoms. This creates a stable five- or six-membered chelate ring with the metal center. The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric environment around the binding site.

The 1,8-naphthyridine (B1210474) isomer is a well-studied example of a metal-chelating agent, often used in the design of fluorescent chemosensors. nih.gov In a similar vein, 1,7-naphthyridine can act as a chelating ligand. The specific binding properties, such as the association constant and selectivity for certain metal ions, can be rationally modified through the introduction of substituents. The fluorine atom in this compound, for example, can impact the Lewis basicity of the nitrogen atoms, which in turn affects the strength of the metal-ligand bond.

The chelation effect is a key principle in coordination chemistry, describing the enhanced stability of a coordination complex containing a ligand that binds to the central metal ion through two or more donor atoms. This increased stability is primarily due to a favorable change in entropy compared to the binding of monodentate ligands. Naphthyridine ligands, including this compound, are classic examples of chelating agents.

Studies on the stability of metal complexes with naphthyridine-based ligands often involve determining the association constants, which provide a quantitative measure of the binding affinity. For instance, a fluorescent chemosensor based on a 1,8-naphthyridine derivative showed a high association constant with Hg2+ ions, indicating the formation of a stable complex. nih.gov The stability of such complexes is crucial for their application in areas like catalysis, materials science, and chemical sensing. The electron-withdrawing nature of the fluorine atom in this compound would be expected to influence these stability constants.

Influence of Fluorine on Scaffold Properties for Diverse Chemical Applications (excluding direct biological outcomes)

The incorporation of fluorine into organic molecules can have a profound impact on their chemical and physical properties. nih.gov In the context of the this compound scaffold, the fluorine atom can modulate several key characteristics relevant to its chemical applications. digitellinc.com

Electronic Effects: The strong electron-withdrawing nature of fluorine alters the electron distribution within the aromatic system. This can affect the scaffold's reactivity in electrophilic and nucleophilic aromatic substitution reactions. The pKa of the molecule is also influenced, which can be a critical parameter in applications where acid-base properties are important. researchgate.net

Lipophilicity: Fluorine substitution can significantly impact a molecule's lipophilicity (its affinity for nonpolar environments). nih.gov This property is important in applications such as catalysis in non-aqueous media and the design of materials with specific solubility characteristics.

Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds with C-H groups. These interactions can influence the solid-state packing of the molecule and its interactions with other molecules in solution.

Metabolic Stability: In the context of chemical probes or catalysts that might be used in biological systems (though excluding direct biological outcomes), the C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position. nih.gov

The following table summarizes the key properties of the this compound scaffold:

| Property | Description |

| Scaffold Type | Naphthyridine |

| Key Functional Group | Fluorine |

| Coordination Mode | Bidentate |

| Potential Applications | Synthesis of polycyclic systems, Ligand for coordination chemistry |

Future Research Directions in 3 Fluoro 1,7 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for the broader 1,7-naphthyridine (B1217170) class often rely on multi-step processes that may not be environmentally benign. Future research should prioritize the development of efficient and sustainable methods specifically tailored for 3-Fluoro-1,7-naphthyridine.

One promising avenue involves leveraging modern, eco-friendly techniques such as microwave-assisted organic synthesis (MAOS). Microwave irradiation has been successfully used to synthesize 1,7-naphthyridine derivatives from precursors like 2-cyano-3-pyridylacetonitrile, offering excellent yields and high purity under greener conditions. sphinxsai.com Adapting these microwave-promoted cyclization strategies to incorporate a fluorine substituent at the 3-position is a logical and important next step.

Furthermore, late-stage fluorination represents a powerful tool in modern synthetic chemistry. Research into novel fluorinating reagents and catalytic methods could provide direct access to this compound from an advanced 1,7-naphthyridine intermediate. This approach would be highly valuable for creating libraries of fluorinated analogues for various applications. The development of photoredox-mediated coupling reactions, which have been used to create other 3-fluoropyridine (B146971) systems, could also be explored. researchgate.net

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Microwave-Assisted Cyclization | Adaptation of existing microwave-promoted syntheses of 1,7-naphthyridines from fluorinated pyridine (B92270) precursors. sphinxsai.comresearchgate.net | Rapid reaction times, high yields, reduced solvent usage, energy efficiency. | Synthesis of the required fluorinated starting materials. |

| Late-Stage Fluorination | Direct introduction of a fluorine atom onto a pre-formed 1,7-naphthyridine core using modern electrophilic or nucleophilic fluorinating agents. | Allows for rapid diversification of derivatives; efficient for generating analogues from a common intermediate. | Achieving regioselectivity at the C-3 position. |

| Photoredox Catalysis | Utilizing visible-light photoredox catalysis for C-F bond formation, potentially from a corresponding amino- or iodo-1,7-naphthyridine. researchgate.net | Mild reaction conditions, high functional group tolerance, novel reactivity pathways. | Identifying suitable catalyst systems and reaction partners. |

Exploration of Underexplored Reactivity Profiles

The reactivity of the this compound ring system is largely uncharted territory. The interplay between the electron-withdrawing fluorine atom and the nitrogen atoms of the naphthyridine core is expected to create a unique electronic landscape, opening up avenues for novel chemical transformations.

Future studies should systematically investigate the reactivity at various positions of the ring. For instance, the fluorine atom at the C-3 position could act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups (e.g., amines, alkoxides, thiols). The conditions required for such substitutions and the scope of viable nucleophiles need to be determined. Additionally, the potential for C-H functionalization at other positions on the ring, directed by the existing substituents, presents an exciting area for creating diverse molecular architectures.

| Reaction Type | Target Position(s) | Potential Outcome | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-3 | Displacement of the fluoride (B91410) with various nucleophiles (N, O, S-based). | The C-F bond may be activated for substitution by the electron-deficient nature of the naphthyridine ring. |

| Metal-Catalyzed Cross-Coupling | C-3 (via C-F activation) or other positions (via C-H activation) | Formation of C-C, C-N, and C-O bonds to introduce aryl, alkyl, or amino groups. | Modern catalysis offers powerful methods for forging new bonds on heterocyclic scaffolds. |

| Electrophilic Aromatic Substitution | Electron-rich positions on the ring (if any) | Introduction of nitro, halogen, or acyl groups. | To map the electronic landscape and determine the directing effects of the fluorine and ring nitrogens. |

Advanced Computational Studies for Rational Chemical Design

Computational chemistry provides a powerful toolkit for predicting molecular properties and guiding experimental work. cacrdelhi.com For this compound, advanced computational studies can accelerate its development and application. Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO). researchgate.net This information is crucial for predicting its reactivity, stability, and optical properties.

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound derivatives and their interactions with biological targets or material interfaces. rsc.org By simulating these interactions, researchers can rationally design new molecules with enhanced properties, whether for medicinal chemistry or materials science. For example, in silico docking studies could predict the binding affinity of derivatives to specific enzyme active sites, prioritizing the synthesis of the most promising candidates. rsc.orgnih.gov

| Computational Method | Objective | Predicted Properties | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | To understand the fundamental electronic properties of the molecule. | Electron density distribution, orbital energies (HOMO/LUMO), vibrational frequencies, reaction pathways. cacrdelhi.com | Guides synthetic strategy by predicting sites of reactivity and rationalizes spectroscopic data. |

| Molecular Docking | To predict the binding mode and affinity of derivatives to biological targets. | Binding poses, scoring functions, identification of key intermolecular interactions. rsc.org | Prioritizes synthetic targets for drug discovery programs, reducing time and cost. |

| Molecular Dynamics (MD) | To study the dynamic behavior of molecules and their complexes over time. | Conformational stability, solvent effects, binding free energies. rsc.org | Provides insight into the stability of ligand-protein complexes or the organization of molecules in a material. |

Integration into Emerging Fields of Chemical Synthesis and Functional Materials

The unique properties imparted by the fluorine atom make this compound a compelling building block for next-generation functional materials and complex molecules. The electron-deficient nature of the naphthyridine core, enhanced by the fluorine substituent, could be harnessed in the design of organic electronic materials, such as n-type semiconductors for organic thin-film transistors (OTFTs) or host materials for organic light-emitting diodes (OLEDs).

In medicinal chemistry, the 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in numerous antibacterial agents. nih.govmdpi.com The less-explored 1,7-naphthyridine scaffold offers an opportunity for developing novel therapeutic agents with different biological targets. sphinxsai.com The introduction of a C-3 fluorine could enhance metabolic stability or modulate receptor binding, making this compound a valuable starting point for designing new kinase inhibitors, anti-parasitic agents, or other bioactive compounds. sphinxsai.com Its integration into diversity-oriented synthesis workflows could rapidly generate libraries of novel compounds for high-throughput screening.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-1,7-naphthyridine?

The synthesis of fluorinated naphthyridines typically involves halogenation or nucleophilic substitution. For example, 2,4-Dichloro-1,7-naphthyridine is synthesized via reactions of chloropyridines with cyanopyridines in the presence of a base . Similarly, this compound can be synthesized by fluorinating 3-chloro-1,7-naphthyridine using agents like KF under controlled conditions (e.g., DMF, 120°C). Key parameters include solvent selection (polar aprotic solvents enhance reactivity) and catalyst use (e.g., Pd for cross-coupling reactions). Purification often involves column chromatography or recrystallization .

Q. How does the fluorine substituent influence the spectroscopic characterization of 1,7-naphthyridines?

Fluorine’s electronegativity significantly impacts NMR and IR spectra. In NMR, the fluorine atom at position 3 typically shows a deshielded signal between -100 to -150 ppm, depending on neighboring substituents. In IR, C-F stretching vibrations appear near 1100–1250 cm. For example, 6-Fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile exhibits distinct IR peaks at 1696 cm (C=O) and 3170 cm (O-H) . Mass spectrometry (MS) can confirm molecular weight, as seen in fluorinated naphthyridines with accurate mass matches (e.g., m/z 189.14 for CHFNO) .

Advanced Research Questions

Q. How does the electronic effect of the 3-fluoro substituent modulate reactivity in substitution reactions?

The 3-fluoro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para and meta positions. For instance, in 5-chloro-1,7-naphthyridine derivatives, chlorine atoms at positions 2 and 4 undergo nucleophilic substitution with amines or thiols . Fluorine’s inductive effect increases the electrophilicity of adjacent carbons, facilitating reactions like Suzuki-Miyaura couplings. For example, 8-Bromo-1,7-naphthyridine reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives . Computational studies (e.g., DFT) can further quantify fluorine’s impact on charge distribution .

Q. What strategies resolve contradictions in biological activity data for fluorinated naphthyridines?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent positioning and assay conditions. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine shows antibacterial activity (MIC: 2–4 µg/mL) but lower cytotoxicity against mammalian cells . To resolve contradictions:

Q. How can this compound be functionalized for targeted drug delivery?

Functionalization strategies include:

- Amination : React with NH/KNH to introduce amino groups at positions 2 or 5, enhancing solubility and bioactivity .

- Carboxylation : Introduce carboxylic acid groups via oxidation (e.g., KMnO) for conjugation with peptides or antibodies .

- Heterocycle fusion : Synthesize fused derivatives (e.g., pyrrolo[2,3-c]pyridine) via diazotization and irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.